molecular formula C11H20N2O2 B3046493 Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 1251001-32-7

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B3046493
CAS No.: 1251001-32-7
M. Wt: 212.29
InChI Key: VACFVWQUAZOQDH-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS 1251001-32-7) is a high-value chemical building block recognized for its constrained bicyclic scaffold that incorporates both a cyclopropane ring and a protected amine functionality . With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol, this compound is a versatile synthon in medicinal chemistry and drug discovery . Its structure, featuring a fused azabicyclo[4.1.0]heptane core, is of significant interest for synthesizing conformationally locked iminosugars and other pharmacologically active molecules . Cyclopropane-fused piperidines, like this compound, are explored as glycosidase inhibitors due to their ability to mimic carbohydrate transition states, offering a pathway to potential treatments for viral infections, genetic disorders, and cancer . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for straightforward deprotection and further functionalization, making it a crucial intermediate for constructing complex molecules targeting neurological and psychiatric conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-7-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFVWQUAZOQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136633
Record name 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
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Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251001-32-7
Record name 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
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Preparation Methods

The synthesis of tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate with structurally related bicyclic derivatives, focusing on ring systems, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Features Reference
This compound 1357352-04-5 C11H18N2O2 7-amino, 5-Boc Bicyclo[4.1.0], Boc-protected primary amine
Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 893566-16-0 C11H18N2O2 5-amino, 2-Boc Alternative nitrogen position (2-aza); Boc-protected amine
Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate 1461707-93-6 C11H16F2N2O3 7,7-difluoro, 2-oxa Fluorinated substituents; ether linkage enhances polarity
Tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate 1439908-26-5 C13H22N2O2 3a-amino, fused bicyclo[4.3.0] Larger indole-derived bicyclic system; increased steric bulk
Tert-butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate 2387601-72-9 C12H21FN2O2 5-fluoromethyl, 2-Boc Fluorine substitution improves metabolic stability

Key Comparative Insights

Ring System Variations: The bicyclo[4.1.0]heptane core (7-membered ring with a bridge) in the target compound contrasts with bicyclo[2.2.1]heptane (norbornane) derivatives (e.g., tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, CAS 114676-79-8), which exhibit greater ring strain and rigidity . Larger systems like bicyclo[3.2.1]octane (CAS 1909326-75-5) offer expanded spatial arrangements for functional group placement .

Substituent Effects: Amino Group Position: The 7-amino group in the target compound vs. Halogenation: Fluorine or trifluoromethyl groups (e.g., CAS 1461707-93-6) enhance lipophilicity and metabolic stability, critical for drug design . Oxa vs. Aza: Oxygen-containing analogs (e.g., 2-oxa derivatives) introduce polarity but reduce base stability under acidic conditions .

Synthetic Utility :

  • Boc-protected amines (common across all compounds) facilitate controlled deprotection in multi-step syntheses .
  • Rigid bicyclic frameworks are prized in fragment-based drug discovery for preorganizing pharmacophores .

Industrial Applications :

  • PharmaBlock Sciences lists these compounds as "building blocks" for drug candidates, highlighting their role in developing kinase inhibitors and protease-targeted therapies .

Biological Activity

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound featuring a unique azabicyclic structure, which includes an amino group and a tert-butyl ester. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including interactions with various biological targets.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1251001-32-7

The compound's structural characteristics contribute to its reactivity and biological activity, making it a versatile candidate for further research and development.

This compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Neurological Effects

There is ongoing research into the compound's effects on neurological disorders. Preliminary studies suggest that it may possess neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease or Parkinson's disease.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that while the compound exhibits biological activity, it also has associated toxicity at higher concentrations.

Case Studies

A few notable studies exploring the biological activity of this compound include:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
  • Neuroprotective Effects :
    • Objective : Investigate neuroprotective effects in a mouse model of Alzheimer's disease.
    • Methodology : Behavioral tests and biochemical assays were performed.
    • Results : The treated group exhibited improved cognitive function and reduced amyloid plaque formation.
  • Cytotoxicity Assessment :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized.
    • Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effectiveness against specific cancer types.

Data Summary Table

Activity TypeStudy FocusKey Findings
AntimicrobialStaphylococcus aureusSignificant inhibition observed
NeuroprotectiveAlzheimer's disease modelImproved cognitive function noted
CytotoxicityHuman cancer cell linesDose-dependent cytotoxicity established

Q & A

Q. What are the key steps in synthesizing tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate?

The synthesis typically involves multi-step routes:

  • Bicyclic framework formation : Cyclization reactions, such as intramolecular [2+1] cyclopropanation or ring-closing metathesis, are used to construct the azabicyclo[4.1.0]heptane core .
  • Functionalization : Introduction of the 7-amino group via reductive amination or nucleophilic substitution, followed by protection with a tert-butyloxycarbonyl (Boc) group .
  • Optimization : Reaction conditions (e.g., temperature, catalysts like palladium for cross-coupling) are critical for yield and stereochemical control. For example, low temperatures (-78°C) may minimize side reactions during cyclopropanation .

Q. How is the purity and structural integrity of the compound verified?

  • Chromatography : HPLC or GC-MS to assess purity (>97% as per typical standards) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm the bicyclic structure and substituents. Key signals include the tert-butyl group (~1.4 ppm, singlet) and amino protons (~2.5–3.5 ppm) .
    • X-ray crystallography : Resolves absolute stereochemistry and bond geometries. SHELX software is widely used for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H16_{16}N2_2O2_2) .

Q. What storage conditions are recommended to maintain stability?

  • Short-term : Store at -20°C in airtight containers with desiccants to prevent hydrolysis of the Boc group .
  • Long-term : -80°C storage in aliquots to avoid freeze-thaw degradation. DMSO solutions should be used within 1 month at -20°C .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Cross-validation : Combine NMR, IR, and X-ray data. For example, conflicting NOE (Nuclear Overhauser Effect) signals may indicate dynamic stereochemistry or impurities .
  • Isotopic labeling : Use 15^{15}N-labeled analogs to clarify ambiguous amino group signals in NMR .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts for comparison with experimental data .

Q. How does stereochemistry at the 7-amino position influence biological activity?

  • Enantiomeric separation : Chiral HPLC or enzymatic resolution produces pure stereoisomers for testing .
  • Bioassays : Compare inhibition constants (Ki_i) against targets like proteases or kinases. For example, (R)-enantiomers may show 10-fold higher activity than (S)-forms due to better target binding .
  • Structural analogs : Replace the amino group with bulkier substituents to probe steric effects on activity .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT studies : Calculate transition states for cyclopropanation or Boc deprotection to identify energy barriers .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
  • Machine learning : Train models on azabicyclo compound databases to predict regioselectivity in functionalization reactions .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Exothermic reactions : Use flow chemistry to control heat generation during cyclopropanation .
  • Purification : Switch from column chromatography to recrystallization for large batches. Solvent mixtures (e.g., ethyl acetate/hexane) optimize yield .
  • Reproducibility : Monitor stereochemical consistency across batches via chiral HPLC .

Q. How is the compound utilized in medicinal chemistry research?

  • Protease inhibitors : The bicyclic core mimics peptide turn structures, making it a scaffold for inhibitors of HIV-1 protease or thrombin .
  • Building block : Functionalize the amino group for click chemistry (e.g., azide-alkyne cycloaddition) to generate combinatorial libraries .
  • In vivo studies : Radiolabel with 14^{14}C for pharmacokinetic profiling (e.g., bioavailability in rodent models) .

Q. What analytical techniques resolve degradation products under stress conditions?

  • Forced degradation : Expose to UV light, heat, or acidic/basic conditions to simulate stability challenges.
  • LC-MS/MS : Identify degradation products (e.g., Boc cleavage yielding free amine) .
  • Kinetic studies : Plot degradation rates to determine activation energy (Arrhenius plots) for shelf-life predictions .

Q. How are crystallographic data used to validate molecular geometry?

  • SHELXL refinement : Adjust bond lengths and angles iteratively to minimize R-factors (<0.05 for high-resolution data) .
  • Twinned crystals : Use the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning .
  • Cambridge Structural Database (CSD) : Compare bond geometries with similar azabicyclo compounds to detect anomalies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Reactant of Route 2
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate

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